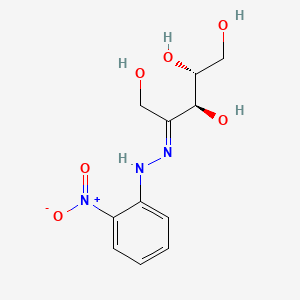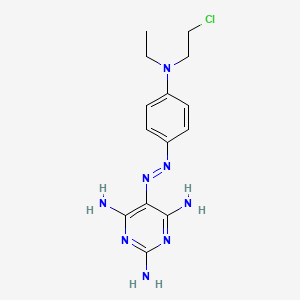![molecular formula C20H10Cl2N2O2 B13831764 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-16-5](/img/structure/B13831764.png)
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is an organic compound belonging to the class of pyridoacridines. This compound is characterized by its complex heterotetracyclic structure, which includes a quinoline and acridine moiety fused together.
Preparation Methods
The synthesis of 4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the reduction of quinoline and acridine-7,14-dione using reducing agents such as sodium dihydride. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione include:
Quinacridone: Known for its use in pigments and dyes.
4,11-dichloroquinacridone: Shares similar chemical properties but differs in its substitution pattern.
5,12-dihydroquinolino[2,3-b]acridine-7,14-dione: Lacks the chlorine substituents, leading to different chemical reactivity and applications. The uniqueness of 4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3089-16-5 |
|---|---|
Molecular Formula |
C20H10Cl2N2O2 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
BFEJTCHFLJECJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


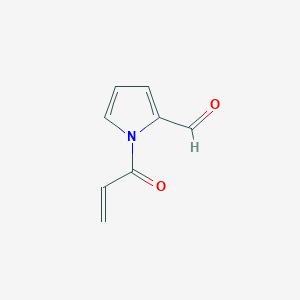
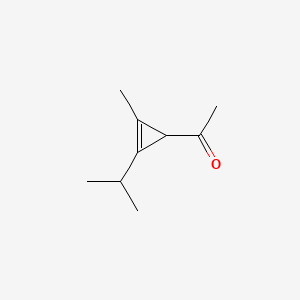

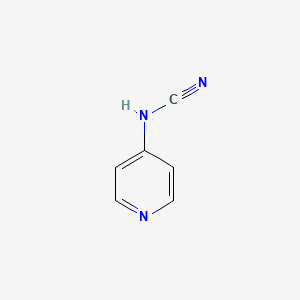
![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
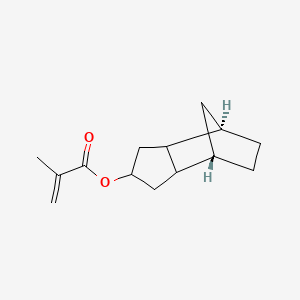
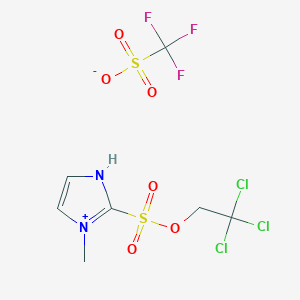
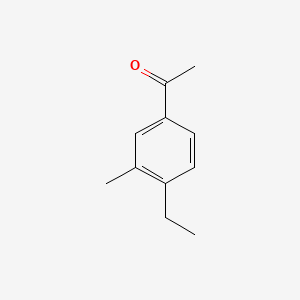

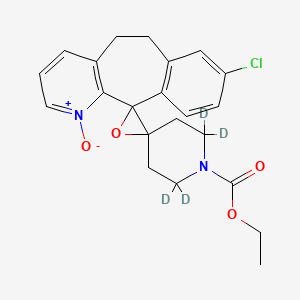
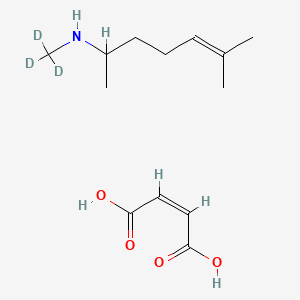
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
